methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with a complex substitution pattern. Coumarins are lactones of 2-hydroxyphenylacetic acid, and this compound features:
- 6-Chloro substitution: Enhances electrophilicity and stability.
- 4-Methyl group: Modulates electronic and steric effects.
- 7-(3-Methyl-2-butenyl)oxy group: A prenyl-like substituent that may influence lipophilicity and bioactivity.
- 3-Acetoxy methyl ester: Introduces a polar ester functional group, affecting solubility and metabolic stability.
This compound is synthesized via multi-step reactions, often involving nucleophilic substitution, esterification, or cyclization under reflux conditions with catalysts like ZnCl₂ .
Properties
Molecular Formula |
C18H19ClO5 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C18H19ClO5/c1-10(2)5-6-23-16-9-15-12(7-14(16)19)11(3)13(18(21)24-15)8-17(20)22-4/h5,7,9H,6,8H2,1-4H3 |
InChI Key |
PDPHCXLQBOLMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an acyl chloride in the presence of a base.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Attachment of the Ester Group: The ester group can be introduced through esterification reactions involving the chromen-2-one derivative and an appropriate carboxylic acid or its derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Ester Group Influence :
- The methyl ester in the target compound offers moderate lipophilicity compared to the butyl ester (higher lipophilicity, slower hydrolysis) and the carboxylic acid (higher polarity, faster renal clearance) .
- The butyl ester (CAS 313470-97-2) is ~42 g/mol lighter than the target compound due to a shorter ester chain .
7-Substituent Variability: The 3-methyl-2-butenyloxy group (target compound) and 2-methylprop-2-enyloxy (CAS 887833-97-8) are isomeric prenyl derivatives, differing in double-bond position. This affects steric bulk and metabolic stability .
Bioactivity Implications :
- The 3-acetoxy methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to release acetic acid derivatives. This is absent in the butyl and carboxylic acid analogs .
- Prenyl-like substituents (e.g., 3-methyl-2-butenyloxy) are associated with enhanced antimicrobial and anti-inflammatory activities in coumarins, though specific data for these compounds are pending .
Synthetic Routes: The target compound and its analogs are synthesized via nucleophilic substitution (e.g., alkylation of phenolic -OH with halides) or condensation reactions (e.g., with hydrazides or aldehydes) . For example, the butyl ester (CAS 313470-97-2) is prepared by refluxing 7-hydroxycoumarin derivatives with butyl bromoacetate in acetone/K₂CO₃ .
Q & A
Q. How can researchers optimize the synthesis of methyl 2-{6-chloro-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate?
Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For coumarin derivatives, substituting nucleophilic groups (e.g., 3-methyl-2-butenyloxy) at the 7-position often requires protecting groups to prevent side reactions. Evidence from similar compounds suggests using microwave-assisted synthesis to reduce reaction time and improve yields . Purification can be achieved via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in methanol, as demonstrated in hydrazide derivative syntheses .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns, particularly the presence of the 3-methyl-2-butenyloxy group. Coumarin carbonyl signals typically appear at ~160–170 ppm in ¹³C NMR.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond angles (e.g., C–O–C linkages ≈ 120°) and torsion angles (e.g., C9–C1–C2–C3 = −0.47°) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) and ESI-MS can assess purity and molecular ion peaks .
Q. How should researchers assess the compound’s stability under storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Accelerated degradation tests at 40–60°C over 1–3 months.
- Light Sensitivity : Exposure to UV-Vis light (300–800 nm) to detect photodegradation.
- Humidity Control : Storage in desiccators with silica gel to prevent hydrolysis of the ester group.
Safety data sheets for analogous compounds recommend inert atmospheres (N₂/Ar) and amber glass vials for long-term storage .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?
Methodological Answer:
- In Vitro Assays : Use dose-response curves (e.g., 1–100 µM) in cell lines with standardized protocols (e.g., MTT assay for cytotoxicity). Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Experimental Design : Adopt split-plot or randomized block designs to account for batch effects, as seen in agricultural chemical studies . For example, assign treatment groups to "plots" (compound concentrations) and "subplots" (cell types).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare means. Use regression models to correlate structural features (e.g., substituent electronegativity) with bioactivity .
Q. How can contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values) be resolved?
Methodological Answer:
- Replicate Studies : Perform triplicate experiments across independent labs to rule out technical variability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with assays .
- Structural Confirmation : Re-analyze compound purity via ¹H NMR post-assay to confirm integrity. Contradictions in hydrazide derivatives were resolved by verifying Schiff base formation via FT-IR .
Q. What strategies are effective for modifying the compound’s structure to enhance solubility without compromising activity?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the acetoxy or chromenone positions. For example, replacing the methyl group at C4 with a carboxylate improved water solubility in coumarin analogs .
- Prodrug Design : Synthesize phosphate or glycoside prodrugs that hydrolyze in vivo.
- Co-solvent Systems : Test solubility in DMSO/PBS mixtures (e.g., 5% DMSO) for in vitro assays, ensuring solvent concentrations remain non-toxic .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Methodological Answer:
- Abiotic Degradation : Measure hydrolysis rates at pH 4–9 and photolysis under simulated sunlight.
- Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
- Partition Coefficients : Determine log Kow (octanol-water) and log Koc (soil adsorption) to model environmental distribution. Reference frameworks from INCHEMBIOL project protocols for multi-compartment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
